(3-Methylbutoxy)benzene
Overview
Description
(3-Methylbutoxy)benzene, also known as (isopentyloxy)benzene, is an organic compound with the molecular formula C11H16O. It is a derivative of benzene where a 3-methylbutoxy group is attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methylbutoxy)benzene can be synthesized through the reaction of 3-methyl-1-butanol with benzene in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond between the alcohol and the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation to ensure the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Phenols, quinones
Reduction: Alkanes, alkenes
Substitution: Halogenated benzenes, nitrobenzenes
Scientific Research Applications
(3-Methylbutoxy)benzene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in certain reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and as a component in certain formulations.
Mechanism of Action
The mechanism of action of (3-Methylbutoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylbutyl)benzene
- (3-Methylbutyl)phenol
- (3-Methylbutyl)aniline
Uniqueness
(3-Methylbutoxy)benzene is unique due to its ether linkage, which imparts different chemical properties compared to its analogs. This structural difference influences its reactivity and interactions in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-methylbutoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBTVXBAENDZBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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